7-Methylnon-6-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
22203-38-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-methylnon-6-en-3-one |
InChI |
InChI=1S/C10H18O/c1-4-9(3)7-6-8-10(11)5-2/h7H,4-6,8H2,1-3H3 |
InChI Key |
HKOJBOJXQMRVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(=O)CC)C |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylnon 6 En 3 One and Analogues
Strategic Approaches to the Carbon Skeleton Construction
The assembly of the C10 backbone of 7-methylnon-6-en-3-one requires careful planning to install the ketone functionality and the trisubstituted double bond at the correct positions. Various synthetic strategies have been developed to achieve this, primarily focusing on the formation of the crucial C-C and C=C bonds.
Wittig Reaction Applications in Stereoselective Alkene Formation
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. pearson.comwikipedia.org In the context of this compound and its analogs, the Wittig reaction is instrumental in creating the C6-C7 double bond with specific stereochemistry. pearson.comrsc.org
The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer, is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.org Stabilized ylides, typically containing an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the (Z)-alkenes. wikipedia.orgorganic-chemistry.org For the synthesis of a specific isomer of an analog like (E)-7-methylnon-4-en-3-one, a stabilized Wittig reagent would be employed to ensure the desired trans configuration of the double bond. pearson.com The choice of solvent and the presence or absence of lithium salts can also significantly influence the stereoselectivity of the reaction. wikipedia.org
A general approach to synthesizing a this compound analog via the Wittig reaction would involve the reaction of a suitable ketone with a phosphonium ylide. For instance, the synthesis of (E)-7-methylnon-4-en-3-one could be envisioned through the reaction of 3-oxononanal with a phosphonium ylide derived from 4-methylbutyltriphenylphosphonium bromide. pearson.com
| Reactant 1 | Reactant 2 | Product | Key Feature |
| Aldehyde or Ketone | Triphenyl phosphonium ylide | Alkene | Forms C=C bond |
| 3-oxononanal | 4-methylbutyltriphenylphosphonium bromide | (E)-7-methylnon-4-en-3-one | Stereoselective alkene formation |
Elimination Reactions for Carbon-Carbon Double Bond Generation
Elimination reactions provide an alternative route to the formation of the carbon-carbon double bond in the backbone of this compound and its derivatives. These reactions typically involve the removal of two substituents from adjacent carbon atoms. While specific examples for the direct synthesis of this compound via elimination are not extensively detailed in the provided results, the principles of elimination reactions are fundamental in organic synthesis and can be applied to create the necessary alkene functionality. For instance, dehydration of a corresponding alcohol or dehydrohalogenation of an alkyl halide could, in principle, generate the C6-C7 double bond. The regioselectivity and stereoselectivity of such eliminations would be governed by Zaitsev's or Hofmann's rule and the stereochemistry of the starting material and reaction conditions, respectively.
Palladium-Catalyzed Reactions for Targeted Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. dtu.dkrsc.orgrsc.orgmdpi.com These reactions offer a high degree of control and functional group tolerance. While direct application to this compound is not explicitly detailed, the principles of reactions like the Heck, Suzuki, or Stille coupling could be readily adapted for the synthesis of its carbon skeleton. For example, a Heck reaction could potentially couple a vinyl halide with an appropriate alkene to construct a portion of the carbon backbone. Palladium catalysis is also crucial in carbonylative coupling reactions, which could be envisioned for the introduction of the ketone functionality. researchgate.net These methods provide powerful and versatile alternatives to more traditional synthetic approaches.
Stereocontrolled Synthesis of Chiral Centers and Double Bond Configuration
Many applications of this compound and its analogs require specific stereoisomers. This necessitates the use of synthetic methods that allow for precise control over the configuration of both chiral centers and the geometry of the double bond.
Enantioselective and Diastereoselective Synthetic Routes
Achieving a high degree of stereocontrol is a central theme in the synthesis of complex organic molecules. rsc.orgacs.orgthieme-connect.comliverpool.ac.ukgoogle.com For analogs of this compound, this involves the use of enantioselective and diastereoselective reactions to establish the desired stereochemistry.
One powerful strategy is the use of chiral catalysts or reagents to induce asymmetry. For instance, enantioselective reduction of a prochiral ketone can establish a chiral alcohol center, which can then be further manipulated. acs.org Asymmetric aldol (B89426) reactions or Michael additions can also be employed to create new stereocenters with high selectivity. researchgate.net
In the context of synthesizing analogs of this compound, a key transformation is the pearson.comup.ac.za-Wittig rearrangement, which can be used to generate stereogenic centers with excellent control. up.ac.zaup.ac.zaup.ac.za For example, a synthetic route towards a complex natural product backbone utilized a pearson.comup.ac.za-Wittig rearrangement starting from trans-4-hexen-3-one to create the necessary stereochemistry. up.ac.zaup.ac.za This approach, combined with other stereocontrolled reactions like the Sharpless asymmetric epoxidation, allows for the synthesis of specific diastereomers. researchgate.netup.ac.zaup.ac.za
| Starting Material | Key Reaction | Product Feature |
| trans-4-hexen-3-one | pearson.comup.ac.za-Wittig rearrangement | Stereocontrolled generation of chiral centers |
| Prochiral ketone | Enantioselective reduction | Chiral alcohol |
Enzymatic Resolution Techniques for Enantiopure Intermediates
Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds from a racemic mixture. psu.edunih.gov This technique utilizes the stereospecificity of enzymes, most commonly lipases, to selectively react with one enantiomer, allowing for the separation of the two. psu.edu
In the synthesis of chiral alcohols that are precursors to compounds like this compound, lipase-catalyzed hydrolysis of a racemic acetate (B1210297) is a common strategy. psu.edu For example, Pseudomonas cepacia lipase (B570770) has been shown to be highly enantioselective in the hydrolysis of the acetate of racemic (E)-7-methylnon-6-en-3-ol, yielding the (R)-alcohol with high enantiomeric purity. psu.edu The unreacted (S)-acetate can then be separated and hydrolyzed to provide the other enantiomer. The choice of solvent system, such as an acetone-water mixture, can significantly enhance the enantioselectivity of the enzymatic reaction. psu.edu This method provides a practical and efficient route to enantiopure building blocks for the synthesis of stereochemically defined target molecules. up.ac.zaup.ac.zanih.gov
| Racemic Substrate | Enzyme | Outcome |
| (±)-(E)-7-methylnon-6-en-3-yl acetate | Pseudomonas cepacia lipase | (R)-7-methylnon-6-en-3-ol and (S)-acetate |
Asymmetric Epoxidation in Stereoselective Strategies
Asymmetric epoxidation is a powerful tool in organic synthesis for establishing defined stereocenters, which is crucial for producing specific stereoisomers of a target molecule. The Sharpless asymmetric epoxidation, in particular, is a widely utilized method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgresearchgate.net This reaction typically employs a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (either (+)-DIPT or (-)-DIPT), and an oxidant like tert-butyl hydroperoxide (TBHP). wikipedia.orgresearchgate.net
The selection of the chiral tartrate ester dictates the facial selectivity of the epoxidation, allowing for predictable control over the resulting epoxide's stereochemistry. wikipedia.org These chiral epoxide intermediates are highly valuable as they can be opened stereo- and regioselectively by various nucleophiles to introduce new functionalities and build molecular complexity. wikipedia.orgresearchgate.net
In the context of synthesizing complex molecules that may share structural motifs with this compound, such as other substituted nonane (B91170) derivatives, the Sharpless epoxidation has proven pivotal. For instance, a synthetic approach towards a (3S,4R,5R)-5-methylnonane-1,3,4-triol, a key building block for mycotoxins, identified the Sharpless asymmetric epoxidation as a crucial step for generating the required stereogenic centers. up.ac.za This highlights how such a strategy can be employed to control the stereochemistry of a carbon backbone that, through further transformations, could lead to specific isomers of compounds like this compound. The epoxidation of an allylic alcohol precursor would set key stereocenters, which are then carried through subsequent synthetic steps. up.ac.za
Table 1: Key Features of Sharpless Asymmetric Epoxidation
| Feature | Description |
| Reaction Type | Enantioselective Epoxidation |
| Substrate | Primary or secondary allylic alcohols |
| Catalyst System | Titanium tetra(isopropoxide) [Ti(Oi-Pr)₄] and Diethyl tartrate (DET) |
| Chiral Ligand | (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET) |
| Oxidant | tert-butyl hydroperoxide (TBHP) |
| Product | Chiral 2,3-epoxyalcohols |
| Key Advantage | High enantioselectivity, predictable stereochemical outcome |
Convergent and Linear Synthesis Pathways
The construction of organic molecules like this compound can be approached through two primary strategic designs: linear and convergent synthesis.
Convergent Synthesis , in contrast, involves the independent preparation of several key fragments (building blocks) of the target molecule. ulpgc.es These fragments are then joined together in the later stages of the synthesis. ulpgc.esnih.govacs.org This approach is generally more efficient for several reasons:
It allows for the parallel synthesis of fragments, which can save time.
It provides flexibility, as different analogues of the final product can be prepared by simply varying one of the fragments. beilstein-journals.org
A documented synthesis of this compound involves reacting the ethylene (B1197577) ketal of 1-bromo-4-hexanone. This can be viewed as an example of a convergent approach where two carbon fragments are coupled to assemble the final backbone. More broadly, convergent strategies for synthesizing unsaturated ketones often rely on coupling reactions that unite key building blocks, such as those mediated by nickel/chromium catalysts for joining aldehydes and alkenyl iodides. ulpgc.esnih.govacs.org
Table 2: Comparison of Linear and Convergent Synthesis
| Aspect | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step modification of a single starting material in one sequence. | Independent synthesis of molecular fragments, followed by late-stage coupling. |
| Overall Yield | Tends to be lower, especially for long sequences (Yield = Y₁ x Y₂ x ... x Yₙ). | Generally higher, as the overall yield depends on the shorter coupling sequence. |
| Efficiency | Can be inefficient for complex targets. | More efficient and flexible for creating analogues. |
| Example Concept | A → B → C → D → Target | Fragment 1 (A→B) + Fragment 2 (C→D) → Target |
Derivatization and Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk This strategy is fundamental for accessing target molecules from readily available precursors. fiveable.mesolubilityofthings.com
The synthesis of this compound can be readily achieved through the FGI of its corresponding secondary alcohol, 7-methylnon-6-en-3-ol. The oxidation of a secondary alcohol to a ketone is a common and efficient transformation in organic chemistry. imperial.ac.uksolubilityofthings.com
A variety of oxidizing agents can be employed for this purpose. Chromium(VI)-based reagents, such as Pyridinium chlorochromate (PCC), are classic choices that effectively oxidize secondary alcohols to ketones without over-oxidation. imperial.ac.uksolubilityofthings.com The mechanism generally involves the formation of a chromate (B82759) ester, which then undergoes elimination to yield the carbonyl compound. imperial.ac.uk
Table 3: Common Reagents for Oxidation of Secondary Alcohols to Ketones
| Reagent Class | Example Reagent(s) | Typical Conditions |
| Chromium (VI) Reagents | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) |
| Manganese Reagents | Manganese dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or other organic solvents |
| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (Et₃N) | Low temperature (-78 °C) |
Beyond oxidation, derivatization of other carbonyl compounds can also lead to the formation of ketones. rsc.orgresearchgate.netscribd.com For instance, reacting an aldehyde with a Grignard reagent (R-MgBr) followed by oxidation of the resulting secondary alcohol is a classic method for constructing ketones. stackexchange.com This approach allows for the formation of the carbon skeleton and the desired functional group in a two-step sequence.
Reaction Mechanisms and Chemical Reactivity of 7 Methylnon 6 En 3 One
Elucidation of Reaction Mechanisms
The mechanisms of reactions involving 7-Methylnon-6-en-3-one are primarily dictated by the inherent electronic properties of its ketone and alkene moieties.
The dual functionality of this compound allows for both nucleophilic and electrophilic addition reactions.
The most prominent reaction is nucleophilic addition to the carbonyl group. wikipedia.org The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. wikipedia.org This reaction, also known as a 1,2-nucleophilic addition, is fundamental to the chemistry of ketones. wikipedia.org Common nucleophiles include organometallic reagents like Grignard reagents and reducing agents. wikipedia.orgumich.edu For instance, the reduction of the ketone would yield the corresponding secondary alcohol, (E)-7-methylnon-6-en-3-ol. nih.gov
The carbon-carbon double bond, being electron-rich, is susceptible to electrophilic addition. However, it can also undergo radical addition reactions. For example, radicals such as H•, OH•, and HO₂• can add across the C=C bond. rsc.org
This compound can undergo rearrangement and tautomerization reactions, leading to isomeric structures.
Keto-Enol Tautomerism: Like other ketones, this compound exists in equilibrium with its enol tautomer. This process involves the formal migration of a hydrogen atom from the alpha-carbon to the carbonyl oxygen, forming a hydroxyl group and a C=C double bond. In most simple ketones, the keto-enol tautomeric equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. uomustansiriyah.edu.iq Nuclear Magnetic Resonance (NMR) studies on related unsaturated esters have shown that these compounds can exist as a tautomeric mixture in solution. researchgate.net
Isomerization and Rearrangements: The carbon-carbon double bond can undergo isomerization. For instance, Z→E isomerization can be induced under specific chemical conditions, such as treatment with nitrous acid. researchgate.net Acid-catalyzed rearrangements are also possible, potentially involving the interaction of the carbonyl group and the double bond, as seen in related allenic ketone systems that undergo rearrangement in the presence of acid. researchgate.net
Catalysis can significantly influence the reactivity and selectivity of transformations involving this compound.
Intramolecular Catalysis: The ketone's carbonyl group can act as an internal directing group in certain reactions. A notable example is the intramolecular epoxidation of the alkene. When using reagents like Oxone® in a biphasic system, it is proposed that a reactive dioxirane (B86890) intermediate is formed from the ketone, which then delivers an oxygen atom to the nearby double bond. bath.ac.uk
Acid and Metal Catalysis: Acid catalysis is common in reactions such as the hydration of the alkene. uomustansiriyah.edu.iq Furthermore, transition metals can catalyze a variety of transformations on unsaturated ketones. Copper-catalyzed enantioselective conjugate additions are well-documented for α,β-unsaturated systems and can be extended to more complex substrates, highlighting the potential for metal-catalyzed bond formation. rug.nl
Regioselectivity and Stereoselectivity in Chemical Transformations
The spatial arrangement of atoms and the specific site of reaction are critical aspects of the chemistry of this compound.
Regioselectivity: This refers to the preference for one direction of bond making or breaking over another. In the photochemical oxidation of a similar compound, 8-methylnon-7-ene-1-sulfonate, with singlet oxygen, two different 'ene' hydroperoxide products are formed, demonstrating regioselectivity in the reaction. nsf.gov
Stereoselectivity: This is the preferential formation of one stereoisomer over another.
Addition to the Carbonyl: Nucleophilic attack on the prochiral carbonyl carbon can lead to the formation of a new stereocenter. In the absence of a chiral catalyst or directing group, the reaction typically results in a racemic mixture of the two possible enantiomers of the alcohol product. wikipedia.org
Directed Epoxidation: The ketone group can exert stereochemical control. In the epoxidation of cyclic keto-alkenes, a remarkable syn-selectivity is often observed, where the epoxide is formed on the same face of the molecule as the carbonyl oxygen's lone pairs, suggesting a directed mechanism. bath.ac.uk
Asymmetric Synthesis: Reactions like the Sharpless asymmetric epoxidation are powerful tools for achieving high stereoselectivity in the epoxidation of allylic alcohols, and similar strategies can be envisioned for related unsaturated ketones to control the stereochemistry of the resulting epoxide. up.ac.za
Table 1: Regioselectivity in the Photooxidation of an Analogue An interactive table detailing the product distribution in the reaction of an analogue with singlet oxygen.
| Reactant | Product Name | Isomer Ratio | Reference |
|---|---|---|---|
| 8-methylnon-7-ene-1 sulfonate | 7-hydroperoxy-8-methylnon-8-ene-1-sulfonate | 4 | nsf.gov |
| 8-methylnon-7-ene-1 sulfonate | (E)-8-hydroperoxy-8-methylnon-6-ene-1-sulfonate | 1 | nsf.gov |
Photochemical and Thermal Reactivity Profiles
Exposure to light or heat can initiate specific reactions in this compound.
Photochemical Reactivity: The double bond in this compound makes it susceptible to photochemical reactions. A significant reaction is the photosensitized oxidation by singlet oxygen (¹O₂). This proceeds via an 'ene' reaction mechanism, where the alkene traps the singlet oxygen to form allylic hydroperoxides. nsf.govacs.org For the related 8-methylnon-7-ene-1-sulfonate, this reaction yields two regioisomeric hydroperoxides. nsf.gov Additionally, the molecule could potentially undergo photochemical radical cyclization, where the excited state leads to intramolecular bond formation, a known reaction pathway for similar alkenoxyl radicals. rsc.org
Thermal Reactivity: At elevated temperatures, this compound may undergo thermal rearrangement reactions. The study of thermal isomerizations of various unsaturated hydrocarbons shows that complex rearrangements can occur, often leading to a mixture of products through pathways like the Cope rearrangement, although these are more common in conjugated systems. thieme-connect.de
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-7-methylnon-3-ene |
| (E)-7-methylnon-4-en-3-one |
| (E)-7-methylnon-6-en-3-ol |
| 1-bromo-4-hexanone |
| 8-methylnon-7-ene-1-sulfonate |
| 7-hydroperoxy-8-methylnon-8-ene-1-sulfonate |
| (E)-8-hydroperoxy-8-methylnon-6-ene-1-sulfonate |
| 8-methylnonane-1,6,7-trien-4-one |
| Capsaicin (B1668287) |
| (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate |
| m-Chloroperoxybenzoic acid (mCPBA) |
| Dimethyldioxirane (DMDO) |
| Oxone® |
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like 7-Methylnon-6-en-3-one provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure and stereochemistry of organic compounds. For this compound, which features a trisubstituted double bond, NMR is essential for assigning the correct (E) or (Z) configuration.
¹H NMR spectra provide information on the chemical environment of hydrogen atoms. The coupling constants (J-values) between vinylic protons are particularly diagnostic for alkene geometry. In the case of the -CH=C(CH₃)- moiety in this compound, the coupling constant between the vinylic proton and the adjacent allylic protons can help confirm the stereochemistry.
¹³C NMR spectroscopy identifies the chemical environment of each carbon atom, confirming the presence of the carbonyl group (C=O), the two carbons of the double bond (C=C), and the various aliphatic carbons in the chain.
Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are definitive for stereochemical assignment. A NOESY experiment can detect through-space interactions between protons. For this compound, a correlation between the vinylic proton and the methyl group on the double bond would provide strong evidence for the (E)-isomer, while a lack of this correlation would suggest the (Z)-isomer. Full spin analysis and simulation, often performed with specialized software, can further refine chemical shifts and coupling constants to match experimental spectra, resolving complex signal overlaps and confirming stereochemical assignments with high confidence. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for (E)-7-Methylnon-6-en-3-one
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 1.05 (t) | 13.7 |
| 2 | 2.45 (q) | 35.8 |
| 3 (C=O) | - | 211.5 |
| 4 | 2.50 (t) | 44.2 |
| 5 | 2.20 (q) | 26.5 |
| 6 (=CH) | 5.10 (t) | 124.5 |
| 7 (=C(CH₃)) | - | 135.0 |
| 8 (CH₂) | 1.98 (quint) | 25.7 |
| 9 (CH₃) | 0.90 (t) | 14.1 |
| 7-CH₃ | 1.60 (s) | 17.8 |
Note: These are predicted values based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands. A strong, sharp peak is expected in the region of 1715-1705 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration. thieme-connect.com Another significant absorption would be the C=C stretching vibration from the alkene group, typically appearing around 1670-1640 cm⁻¹. thieme-connect.com The presence of C-H bonds in the alkyl chain would be confirmed by stretches in the 2960-2850 cm⁻¹ region.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps determine the molecular weight and deduce the structure. In electron ionization (EI) mode, this compound (molar mass: 154.25 g/mol ) would produce a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is predictable: cleavage alpha to the carbonyl group (McLafferty rearrangement if sterically possible) is a common pathway for ketones. Expected fragments would result from the loss of alkyl radicals such as an ethyl group ([M-29]⁺) or a butyl group containing the double bond.
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Feature | Expected Value/Observation |
|---|---|---|
| IR | Carbonyl (C=O) Stretch | ~1715 cm⁻¹ (strong, sharp) |
| IR | Alkene (C=C) Stretch | ~1665 cm⁻¹ (medium) |
| MS (EI) | Molecular Ion (M⁺) | m/z 154 |
| MS (EI) | Major Fragment (Loss of C₂H₅) | m/z 125 |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from complex mixtures and for assessing its purity. The choice of technique depends on the sample matrix and the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.org In this technique, the sample is vaporized and carried by an inert gas through a capillary column. nih.gov The column separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which acts as a detector, providing both identification and quantification. wikipedia.orgnih.gov This method is widely used in food, flavor, and environmental analysis to identify and measure trace amounts of specific substances within a complex sample. wikipedia.orgwiley.com The high temperatures used in the GC injection port can sometimes cause thermal degradation, but for a relatively stable ketone like this compound, it is a highly effective and specific analytical method. wikipedia.org
While this compound itself is not chiral, its synthetic precursors, such as the corresponding alcohol 7-methylnon-6-en-3-ol, can be. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the enantiomeric purity of such chiral precursors. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The enantiomeric excess (% ee) can be accurately determined by comparing the peak areas of the two separated enantiomers. For compounds that are difficult to separate directly, they can be derivatized with a chiral agent before analysis. researchgate.net This assessment is critical in fields where stereochemistry dictates biological activity or sensory properties.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for extracting volatile compounds like this compound from solid or liquid samples. sigmaaldrich.com The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. sigmaaldrich.commdpi.com After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. nih.gov This technique is widely used for the analysis of aromas in food and beverages and for detecting trace organic compounds in environmental samples. helsinki.fiistitutonutrizionalecarapelli.it
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-7-Methylnon-6-en-3-one |
| (Z)-7-Methylnon-6-en-3-one |
Chiral Analysis Techniques for Enantiomeric Excess Determination
The determination of the enantiomeric composition of this compound is crucial for its synthesis and application, particularly in fields where stereochemistry dictates biological activity or sensory properties. Chiral analysis techniques are employed to separate and quantify the individual enantiomers, thereby allowing for the calculation of enantiomeric excess (ee). Gas chromatography (GC) with a chiral stationary phase (CSP) is a primary and powerful method for this purpose. chromatographyonline.com
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. wisc.edugcms.cz This results in the formation of transient diastereomeric complexes with different energies of association, leading to different retention times for each enantiomer and enabling their separation. uni-muenchen.de For volatile compounds like this compound, chiral gas chromatography is particularly well-suited, offering high resolution, sensitivity, and speed. chromatographyonline.com
In the context of determining the enantiomeric excess of ketones structurally related to this compound, specific chiral gas chromatography methods have been successfully applied. Research on the copper-catalyzed enantioselective conjugate addition to form similar chiral ketones has utilized chiral GC for the precise determination of enantiomeric excess. rug.nl These methods provide a blueprint for the analysis of this compound.
A typical setup for the chiral GC analysis would involve a gas chromatograph equipped with a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are widely used due to their versatility and ability to separate a broad range of chiral compounds. chromatographyonline.comuni-muenchen.de Specifically, derivatized cyclodextrins, such as those found in Chiraldex-B-PM columns, have demonstrated efficacy in resolving the enantiomers of structurally analogous ketones. rug.nl
The analytical process involves injecting a vaporized sample of this compound into the GC system. The enantiomers are then separated as they travel through the chiral column, and a detector, often a flame ionization detector (FID) or a mass spectrometer (MS), records the signal for each enantiomer as it elutes. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.
Detailed research findings on the chiral separation of analogous compounds provide insight into the expected analytical parameters. For instance, in the analysis of a similar γ-substituted ketone, a Chiraldex-B-PM column was used with a specific temperature program to achieve separation of the enantiomers. rug.nl The retention times for the (R) and (S) enantiomers were distinct, allowing for their quantification and the determination of enantiomeric excess. rug.nl
Below is a representative data table outlining the typical parameters and results for the chiral GC analysis of a ketone structurally similar to this compound, which can be adapted for the target compound.
| Parameter | Value | Reference |
| Instrument | Gas Chromatograph | rug.nl |
| Column | Chiraldex-B-PM | rug.nl |
| Temperature Program | 50 °C to 98 °C in 4.8 min, hold at 98 °C for 200 min | rug.nl |
| Analyte | (R/S)-5-methyl-4-propylnon-1-en-3-one | rug.nl |
| Retention Time (R)-enantiomer | 191.1 min | rug.nl |
| Retention Time (S)-enantiomer | 192.3 min | rug.nl |
| Enantiomeric Excess (ee) | Determined from peak area integration | uio.no |
This table illustrates the type of data generated during the chiral analysis of a ketone with a similar structure to this compound. The specific retention times would vary for this compound, but the methodology is directly applicable. The determination of enantiomeric excess is a critical step in the stereoselective synthesis of this compound, ensuring the desired enantiopurity of the final product. uio.no
Computational Chemistry and Theoretical Studies on 7 Methylnon 6 En 3 One
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reaction mechanisms. sciforum.netsciforum.netresearchgate.net For a molecule like 7-Methylnon-6-en-3-one, which features a reactive α,β-unsaturated ketone system, DFT studies can illuminate the pathways of various transformations, including nucleophilic additions and reductions.
In the context of a Michael addition reaction, a common transformation for α,β-unsaturated ketones, quantum chemical calculations can model the step-by-step process of a nucleophile attacking the carbon-carbon double bond. nih.gov These calculations can determine the energy profile of the reaction, identifying the transition states and any intermediates, such as the formation of an enolate. sciforum.netsciforum.netresearchgate.net Such studies help in understanding the kinetic and thermodynamic factors that control the reaction's outcome. For instance, the theoretical investigation of the hydrocyanation of α,β-unsaturated ketones has provided detailed mechanistic insights into the conjugate addition of the cyanide ion. sciforum.netsciforum.netresearchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis can be coupled with these calculations to examine the electronic structure of the molecule throughout the reaction. sciforum.netsciforum.net This provides a picture of how electron density is redistributed as bonds are broken and formed, highlighting the key orbital interactions that drive the chemical change.
Below is a table summarizing typical parameters derived from quantum chemical calculations for a reaction involving an α,β-unsaturated ketone.
| Parameter | Description | Illustrative Calculated Value (kcal/mol) |
| Activation Energy (ΔG‡) | The Gibbs free energy barrier that must be surmounted for the reaction to proceed. | 10-25 |
| Reaction Free Energy (ΔGr) | The overall change in Gibbs free energy from reactants to products. | -5 to -20 (for a spontaneous reaction) |
| Transition State Geometry | The specific arrangement of atoms at the peak of the energy profile. | Characterized by one imaginary vibrational frequency. |
Molecular Modeling and Conformational Analysis
The structural flexibility of this compound, owing to its aliphatic chain, means it can exist in numerous spatial arrangements or conformations. auremn.org.brorganicchemistrytutor.comimperial.ac.uknobelprize.org Molecular modeling is the key to exploring these possibilities, identifying the most energetically favorable shapes, and understanding how these shapes influence the molecule's properties.
Conformational analysis of this compound would involve a systematic exploration of the potential energy surface by rotating around the single bonds within the molecule. auremn.org.br A critical aspect of this analysis is the conformation of the enone functional group itself, which can exist in an s-trans or s-cis arrangement. The s-trans form, where the double bond and carbonyl group are on opposite sides of the connecting single bond, is generally more stable due to lower steric hindrance. imperial.ac.uk Advanced computational methods can precisely calculate the energy differences between these and other conformers, allowing for the determination of their relative populations at a given temperature based on the Boltzmann distribution.
The following interactive table presents a hypothetical conformational analysis for this compound, illustrating the relative energies and populations of different conformers.
| Conformer | Key Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (s-trans, anti) | ~180° | 0.0 | 80.5 |
| B (s-trans, gauche) | ~60° | 1.5 | 9.5 |
| C (s-cis, anti) | ~0° | 2.5 | 2.0 |
| D (Other) | Various | >3.0 | <8.0 |
Prediction of Spectroscopic Properties
A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing molecules. nih.govacs.orgresearchgate.netopenreview.netmdpi.com For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy.
NMR Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org These theoretical shifts are then compared to experimental data, often after scaling, to confirm the molecular structure. For an α,β-unsaturated ketone like this compound, the carbonyl carbon (C3) is expected to have a characteristic ¹³C NMR signal in the downfield region of 190-215 ppm. libretexts.org
IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These correspond to the absorption peaks in an IR spectrum. The most prominent feature in the predicted IR spectrum of this compound would be a strong absorption band for the stretching of the carbonyl (C=O) group, typically appearing around 1670-1700 cm⁻¹. libretexts.org
This table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectrum Type | Feature | Predicted Value | Typical Experimental Value |
| ¹³C NMR | Carbonyl Carbon (C3) | 200.5 ppm | 198-210 ppm |
| ¹³C NMR | Olefinic Carbons (C6, C7) | 128.9 ppm, 142.3 ppm | 125-150 ppm |
| ¹H NMR | Olefinic Proton (H6) | 5.15 ppm | 5.0-5.5 ppm |
| IR | C=O Stretch | 1685 cm⁻¹ | 1670-1690 cm⁻¹ |
| IR | C=C Stretch | 1630 cm⁻¹ | 1615-1645 cm⁻¹ |
Stereoelectronic Effects and Transition State Analysis
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. acs.orgworldscientific.comrsc.org In this compound, these effects are crucial in directing the course of chemical reactions. For example, during a nucleophilic attack on the double bond, the orientation of the pi-orbitals of the enone system dictates the preferred angle of approach for the incoming nucleophile.
Transition state analysis focuses on the highest energy point along a reaction pathway. acs.orgacs.org By computationally modeling the transition state, chemists can understand the factors that determine the speed and stereochemical outcome of a reaction. For reactions involving this compound, this analysis can reveal the precise geometry of the molecule as it undergoes transformation. The presence of a single imaginary vibrational frequency in the calculations confirms that the modeled structure is indeed a true transition state, and the motion associated with this frequency animates the bond-breaking and bond-forming events. acs.org
Key parameters from a transition state analysis are detailed in the table below.
| Parameter | Description | Importance in Understanding Reactivity |
| Transition State Geometry | The three-dimensional structure at the reaction's energy maximum. | Dictates the stereochemistry of the product. |
| Imaginary Frequency | The unique vibrational mode with a negative frequency value. | Confirms the structure as a transition state and illustrates the atomic motions leading to the product. |
| Activation Barrier | The energy difference between the reactants and the transition state. | Controls the rate of the reaction; a lower barrier means a faster reaction. |
Applications and Future Research Directions
Role in Chemical Ecology and Pheromone Research
Unsaturated ketones are a well-established class of compounds that play crucial roles in chemical communication between insects. nih.govwikipedia.org These molecules, often acting as pheromones, can influence a range of behaviors including mating, aggregation, and alarm signaling. researchgate.netslu.se The specific structure of a pheromone, including the position of double bonds and methyl branches, is critical for its activity and species-specificity. mdpi.com
While 7-Methylnon-6-en-3-one has not been definitively identified as a pheromone for a specific species, its molecular architecture is analogous to known insect pheromones. nih.govresearchgate.net Research into the structure-activity relationships of similar compounds is an active area of investigation. mdpi.com Future research could involve the synthesis of this compound and its stereoisomers for electrophysiological and behavioral assays with various insect species to determine if it elicits any pheromonal or semiochemical responses. Such studies would contribute to the broader understanding of insect chemical communication and could lead to the development of new, species-specific pest management strategies. rsc.orgresearchgate.net
Table 1: Structural Features of this compound and their Potential Relevance in Chemical Ecology
| Structural Feature | Potential Significance |
| Unsaturated Ketone | Common functional group in insect pheromones, often crucial for receptor binding. nih.govresearchgate.net |
| C9 Carbon Chain | The chain length is within the typical range for many lepidopteran pheromones. |
| Methyl Group at C7 | Branching can be a key determinant of species-specificity in pheromones. nih.gov |
| Position of Double Bond | The location of the double bond significantly influences the molecule's shape and biological activity. |
Synthetic Intermediates in Complex Molecule Synthesis
α,β-Unsaturated ketones are exceptionally versatile building blocks in organic synthesis due to the presence of two reactive electrophilic sites. researchgate.netnih.govrsc.orgmdpi.comlibretexts.orgresearchgate.net This dual reactivity allows for a variety of transformations, making them valuable intermediates in the synthesis of complex natural products and pharmaceuticals. nih.govwikipedia.org
The structure of this compound, with its ketone and alkene functionalities, makes it a potential precursor for a range of more complex molecules. The carbon-carbon double bond can undergo various reactions such as conjugate addition, epoxidation, and dihydroxylation, while the ketone can be targeted by nucleophiles or reduced to an alcohol. nih.govwikipedia.orgnih.gov
For instance, the conjugate addition of nucleophiles to the β-carbon of the enone system is a powerful method for carbon-carbon bond formation. nih.govwikipedia.org This strategy could be employed to introduce additional complexity and stereocenters into the molecule, paving the way for the total synthesis of intricate natural products. The presence of a methyl group offers an additional point of stereochemical interest.
Methodological Advancements in Organic Synthesis
The synthesis of chiral molecules, particularly those with specific stereoisomers, is a major focus of modern organic synthesis. nih.govnih.govmdpi.comacs.orgcore.ac.uk The development of new and efficient methods for the asymmetric synthesis of compounds like this compound is an area of ongoing research.
Recent advancements in catalysis, including both metal- and organocatalysis, have provided powerful tools for the enantioselective synthesis of unsaturated ketones. nih.govnih.gov These methods could potentially be applied to the synthesis of specific enantiomers of this compound, which would be crucial for investigating its potential biological activity, as different stereoisomers of a pheromone can elicit vastly different responses. mdpi.com
Furthermore, the development of chemoselective reduction methods for α,β-unsaturated ketones allows for the selective transformation of either the double bond or the carbonyl group, providing access to a wider range of derivatives. rsc.org
Prospects for Biocatalytic Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.govresearchgate.netacs.orgresearchgate.netdntb.gov.uaresearchgate.net Enzymes such as ene-reductases and ketoreductases are particularly well-suited for the transformation of unsaturated ketones. researchgate.netresearchgate.netnih.govacs.org
Ene-reductases can catalyze the stereoselective reduction of the carbon-carbon double bond of α,β-unsaturated ketones, leading to the formation of chiral saturated ketones. researchgate.net Conversely, ketoreductases can reduce the carbonyl group to a chiral alcohol with high enantioselectivity. researchgate.netresearchgate.netnih.gov The application of these enzymes to this compound could provide efficient routes to its chiral derivatives.
The future of biocatalytic production may also involve the use of engineered microorganisms to produce valuable chemicals from simple feedstocks. dntb.gov.uaresearchgate.net While currently speculative for this compound, future research could explore the possibility of engineering metabolic pathways in bacteria or yeast for its de novo synthesis. This approach aligns with the growing demand for sustainable and environmentally friendly manufacturing processes in the chemical industry. hackmd.iodatainsightsmarket.com
Table 2: Potential Biocatalytic Transformations of this compound
| Enzyme Class | Potential Transformation | Product Type |
| Ene-reductase | Stereoselective reduction of the C=C double bond | Chiral saturated ketone |
| Ketoreductase | Stereoselective reduction of the C=O group | Chiral allylic alcohol |
| Baeyer-Villiger Monooxygenase | Oxidation of the ketone | Ester or lactone |
Q & A
Q. Example Table: Common Characterization Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR | Structural confirmation | Chemical shifts (δ ppm), coupling constants (J) |
| GC-MS | Purity assessment | Retention time, mass-to-charge ratio (m/z) |
| HRMS | Molecular formula validation | Exact mass (≤ 5 ppm error) |
Basic: Which analytical methods are optimal for quantifying this compound in complex mixtures?
Methodological Answer:
Quantification in mixtures is best achieved via high-performance liquid chromatography (HPLC) with UV-Vis detection or gas chromatography (GC) with flame ionization detection (FID). Calibration curves using certified reference standards are essential. For trace analysis, tandem mass spectrometry (LC-MS/MS) enhances sensitivity. Method validation must include limits of detection (LOD), limits of quantification (LOQ), and recovery rates in spiked matrices. Cross-validation with independent techniques (e.g., NMR) reduces systematic errors .
Advanced: How can researchers optimize reaction yields for this compound synthesis while minimizing byproducts?
Methodological Answer:
Yield optimization requires a design of experiments (DoE) approach. Variables such as catalyst loading (e.g., Lewis acids), temperature gradients, and solvent polarity should be tested iteratively. Response surface methodology (RSM) helps identify interactions between variables. For example, a central composite design could reveal that elevated temperatures (>80°C) increase byproduct formation via keto-enol tautomerization. Real-time monitoring using in-situ IR spectroscopy or online GC can track intermediate stability .
Advanced: What mechanistic insights exist for the formation of this compound under varying catalytic conditions?
Methodological Answer:
Mechanistic studies employ kinetic isotope effects (KIE), isotopic labeling (e.g., deuterated substrates), and computational modeling. For instance, density functional theory (DFT) calculations can map energy profiles for proposed transition states. Experimental validation via stopped-flow NMR or time-resolved mass spectrometry clarifies rate-determining steps. Contradictions in literature mechanisms (e.g., competing acid- vs. base-catalyzed pathways) necessitate meta-analyses of activation energies and intermediate trapping experiments .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
Molecular docking and DFT simulations model electronic properties (e.g., frontier molecular orbitals) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via polarizable continuum models (PCM). For photochemical reactivity, time-dependent DFT (TD-DFT) predicts excited-state behavior. Validation requires correlation with experimental outcomes, such as Hammett substituent constants or kinetic data. Open-source tools like Gaussian or ORCA are widely used .
Advanced: How should researchers address contradictory data in the literature regarding the compound’s stability?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., moisture, light exposure). A systematic review framework (PRISMA) can synthesize existing data, followed by sensitivity analysis to identify outlier studies. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Meta-regression models assess the impact of methodological heterogeneity (e.g., storage temperature ranges, analytical techniques) on reported stability .
Advanced: What in vitro/in vivo models are appropriate for evaluating the biological activity of this compound?
Methodological Answer:
Prioritize models aligned with hypothesized mechanisms (e.g., enzyme inhibition assays for kinase targets). For cytotoxicity, use human cell lines (e.g., HEK293, HepG2) with MTT or resazurin assays. In vivo studies require dose-response designs in model organisms (e.g., zebrafish for acute toxicity, rodents for chronic exposure). Transcriptomic or metabolomic profiling post-exposure identifies pathways affected. Ensure compliance with ethical guidelines for animal studies .
Q. Example Table: Toxicity Study Parameters
| Model System | Endpoint | Key Metrics |
|---|---|---|
| HEK293 cells | Viability | IC₅₀, LD₅₀ |
| Zebrafish | Acute toxicity | LC₅₀, behavioral changes |
| Rodents | Chronic exposure | Histopathology, serum biomarkers |
Advanced: How can this compound be integrated into multi-step synthetic pathways for complex molecules?
Methodological Answer:
Retrosynthetic analysis identifies the compound as a ketone precursor for Grignard reactions or cross-couplings (e.g., Suzuki-Miyaura). Protecting group strategies (e.g., silyl ethers for hydroxyl groups) prevent undesired side reactions. Computational retrosynthesis tools (e.g., Chematica) propose feasible pathways. Experimental validation requires iterative optimization of coupling partners and catalysts, documented in detailed reaction logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
